Metilfosfonato de bis(2,2,2-trifluoroetil)

Descripción general

Descripción

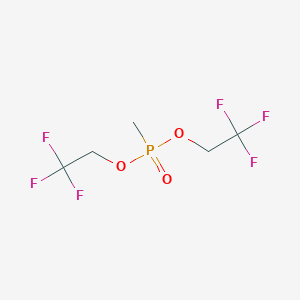

Bis(2,2,2-trifluoroethyl) methylphosphonate (TFEMP) is an organophosphonate compound that has been widely studied in the scientific community due to its unique properties. It is a colorless liquid that has a low vapor pressure and is soluble in many organic solvents. TFEMP has been found to have a wide range of applications in scientific research, ranging from biochemical and physiological effects to its use as a reagent in laboratory experiments.

Aplicaciones Científicas De Investigación

Síntesis de H-Fosfonatos

El metilfosfonato de bis(2,2,2-trifluoroetil) (BTFEP) se utiliza como un precursor conveniente para la síntesis de H-fosfonatos . Se describe una síntesis asistida por microondas de H-fosfonatos diacíclicos y cíclicos a través de BTFEP. Este método permite la síntesis de varios H-fosfonatos cíclicos y H-fosfonatos diacíclicos hetero-sustituidos por alcoholisis simple en condiciones no inertes y sin aditivos .

Bloques de Construcción para la Formación de Compuestos

Los H-fosfonatos, los ésteres mono y diacíclicos del ácido fosfónico, son de particular interés en la química organofosforada. Se pueden utilizar como bloques de construcción para la formación de compuestos como aminofosfonatos, bisfosfonatos, fosfatos y nucleótidos .

Catalizadores y Ligandos

Los H-fosfonatos también se pueden aplicar como catalizadores y ligandos . Las propiedades químicas únicas de los H-fosfonatos, que fusionan las características de los fosfitos P(III) y los fosfatos P(V), los hacen versátiles en estas aplicaciones .

Aditivo Ignífugo

BTFEP se puede utilizar como aditivo ignífugo para electrolitos de iones de litio .

Sistema Catalítico Orgánico Homogéneo

BTFEP se puede utilizar como un sistema catalítico orgánico homogéneo y como un catalizador para la fosforilación de polifluoroalcanoles .

Síntesis de Discodermolida Marcada con Fluorescencia

BTFEP se utiliza como un reactivo para la síntesis de discodermolida marcada con fluorescencia para estudiar su unión a la tubulina .

7. Metátesis Cruzada / Olefinación Intramolecular Basada en Fosfonatos BTFEP se utiliza en la metátesis cruzada y la olefinación intramolecular basada en fosfonatos .

Síntesis de Macrólido Anticancerígeno Estabilizador de Microtúbulos

BTFEP se utiliza en la olefinación para la síntesis del macrólido anticancerígeno estabilizador de microtúbulos, (-)-dictyostatina .

Mecanismo De Acción

Target of Action

Bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) is primarily used as a flame-retardant additive in lithium-ion batteries . Its primary target is the electrolyte within these batteries .

Mode of Action

TFMP reduces the flammability of the electrolyte, thereby enhancing the safety of lithium-ion batteries . It achieves this by altering the chemical properties of the electrolyte, making it less prone to ignition .

Biochemical Pathways

It’s known that tfmp is used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . This suggests that TFMP may interact with biochemical pathways involving these compounds.

Result of Action

The primary result of TFMP’s action is the reduction of flammability in lithium-ion battery electrolytes . This leads to safer batteries that are less likely to ignite under normal operating conditions .

Safety and Hazards

TFEMP may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bis(2,2,2-trifluoroethyl) methylphosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to inhibit cholinesterases, proteases, and phosphatases . These interactions are crucial as they can modulate the activity of these enzymes, impacting various biochemical pathways. The inhibition mechanism typically involves the binding of Bis(2,2,2-trifluoroethyl) methylphosphonate to the active site of the enzyme, thereby preventing the substrate from accessing the site and undergoing catalysis.

Cellular Effects

The effects of Bis(2,2,2-trifluoroethyl) methylphosphonate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with cholinesterases can affect neurotransmission, leading to changes in cell signaling. Additionally, the inhibition of proteases and phosphatases can impact protein turnover and phosphorylation states, respectively, thereby influencing gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, Bis(2,2,2-trifluoroethyl) methylphosphonate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as cholinesterases, proteases, and phosphatases, inhibiting their activity . This inhibition can lead to downstream effects on various biochemical pathways, including those involved in neurotransmission, protein degradation, and phosphorylation. The changes in enzyme activity can also result in alterations in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2,2,2-trifluoroethyl) methylphosphonate can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that prolonged exposure to Bis(2,2,2-trifluoroethyl) methylphosphonate can lead to sustained inhibition of enzyme activity, resulting in long-term changes in cellular function. These effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics when studying this compound.

Dosage Effects in Animal Models

The effects of Bis(2,2,2-trifluoroethyl) methylphosphonate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall organism health. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

Bis(2,2,2-trifluoroethyl) methylphosphonate is involved in various metabolic pathways, primarily through its interactions with enzymes such as cholinesterases, proteases, and phosphatases . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. The compound’s role in phosphorylation reactions is particularly noteworthy, as it can influence the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, Bis(2,2,2-trifluoroethyl) methylphosphonate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of Bis(2,2,2-trifluoroethyl) methylphosphonate is crucial for its activity, as it needs to reach its target enzymes to inhibit their activity effectively.

Subcellular Localization

The subcellular localization of Bis(2,2,2-trifluoroethyl) methylphosphonate is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes. The localization of Bis(2,2,2-trifluoroethyl) methylphosphonate is essential for its function, as it ensures that the compound reaches the sites where it can exert its inhibitory effects.

Propiedades

IUPAC Name |

1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUFTMLPQFZEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F6O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394422 | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

757-95-9 | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) methylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Bis(2,2,2-trifluoroethyl) methylphosphonate in organic synthesis?

A1: Bis(2,2,2-trifluoroethyl) methylphosphonate serves as a crucial starting material for synthesizing Jin’s reagent. [] This reagent is highly valuable in organic chemistry for selectively preparing (Z)-α,β-unsaturated ketones. [, ]

Q2: Are there any alternative methods for synthesizing Bis(2,2,2-trifluoroethyl) methylphosphonate?

A2: While traditional methods exist, a recent study explored a greener approach using direct transesterification. [] This method involves reacting Dimethyl methylphosphonate with 2,2,2-Trifluoroethanol in a continuous flow reactor under high temperature (450 °C) and pressure (200 bar) conditions. [] This approach offers a potentially more sustainable route for the compound's synthesis.

Q3: Besides its use in organic synthesis, does Bis(2,2,2-trifluoroethyl) methylphosphonate have other applications?

A3: Yes, Bis(2,2,2-trifluoroethyl) methylphosphonate also demonstrates potential as a potent flame-retardant additive. [] This characteristic makes it a compound of interest for enhancing the safety of various materials.

Q4: What are the safety concerns associated with handling Bis(2,2,2-trifluoroethyl) methylphosphonate?

A4: Information regarding the compound's safety notes that it can irritate the eyes, respiratory system, and skin. [] It's classified as a combustible liquid that releases toxic fumes when exposed to fire. [] Proper handling precautions include avoiding vapor inhalation, skin or eye contact, and prolonged exposure. Storage should be in a tightly sealed container, away from heat and open flames. []

Q5: Where can I find detailed analytical data for Bis(2,2,2-trifluoroethyl) methylphosphonate?

A5: Reference [] provides essential analytical data, including its melting point (24-28 °C), boiling point (183-184 °C), and density (1.4807 g cm−3). It also lists common solvents for the compound, such as Tetrahydrofuran, Diethyl ether, and Dichloromethane.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)